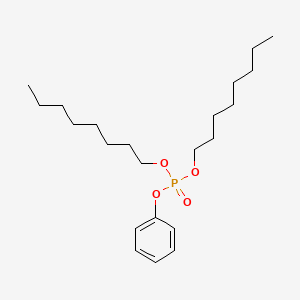
Dioctyl phenyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dioctyl phenyl phosphate is a useful research compound. Its molecular formula is C22H39O4P and its molecular weight is 398.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Dioctyl phenyl phosphate is an organophosphate compound with the molecular formula C22H39O4P and a molecular weight of approximately 398.52 g/mol . It appears as a clear, viscous liquid at room temperature and is utilized across various industrial sectors due to its properties as a plasticizer and flame retardant.
Applications
- Plasticizer : this compound is commonly used as a plasticizer in polyvinyl chloride (PVC) and other polymers to enhance flexibility and durability. Phthalates are also a widely used group of plasticizers, but some have been restricted within the EU due to potential reproductive toxicity and endocrine-disrupting properties .
- Flame Retardant : It functions as a flame retardant. Studies indicate some of these compounds could cause adverse health effects such as carcinogenicity, neurotoxicity, allergy, and endocrine disruption .
Industry-Specific Applications
- Construction Industry : this compound plasticizers enhance the flexibility, durability, and workability of construction materials like concrete and PVC, contributing to the quality and longevity of construction projects. It is an indispensable component in manufacturing pipes, cables, flooring, and roofing materials .
The expansion of the construction industry, driven by urbanization, population growth, and infrastructure investments, has led to increased demand for DOPP . The global movement toward green and sustainable building practices has further intensified this demand . - Automotive Industry : It enhances the flexibility, durability, and workability of materials used in automotive components such as cables, hoses, seals, gaskets, and interior surfaces . The trend toward lightweight vehicles for better fuel efficiency has further increased the need for DOPP, as it enhances the performance of lightweight materials without compromising strength and durability .
Market Growth
The global this compound (DOPP) plasticizer market was valued at USD 1.18 billion in 2022 and is projected to grow robustly . This growth is supported by the increasing demand from the construction and automotive industries .
Potential Risks
Analyse Chemischer Reaktionen
Hydrolysis Reactions
Dioctyl phenyl phosphate undergoes hydrolysis under acidic or basic conditions, yielding diesters and monoesters. For example:
-
Base-catalyzed hydrolysis :
Dioctyl phenyl phosphate+OH−→Monoester+Phenyl phosphate
This reaction produces phenyl phosphate monoester and phenyl phosphate derivatives . -
Acidic conditions :
The compound may hydrolyze to form shorter-chain esters or phosphoric acid, depending on pH and temperature .
| Reaction Type | Products | Environmental Impact |
|---|---|---|
| Base-catalyzed hydrolysis | Monoester, phenyl phosphate | Potential toxicity reduction |
| Acidic hydrolysis | Shorter-chain esters, phosphoric acid | Formation of less stable byproducts |
Oxidation Pathways
Oxidation of this compound can generate reactive intermediates:
-
Aerobic oxidation :
Dioctyl phenyl phosphate+O2→Oxidized diesters
This reaction may form oxidized derivatives, such as hydroxylated or carbonyl-containing compounds . -
Enzymatic oxidation :
Certain enzymes (e.g., liver carboxylesterases) may oxidize the compound, altering its bioavailability and toxicity .
Environmental Transformation Products
In indoor environments, this compound undergoes two-step transformations:
-
Oxidation : Forms derivatives like dihydroxyphenyl phosphate or carbonyl-containing species.
-
Hydrolysis : Produces monoesters (e.g., octyl phenyl phosphate) and inorganic phosphate .
| Transformation Product | Detection in Samples | Concentration Range |
|---|---|---|
| Octyl phenyl phosphate | House dust | 4.80–69.0 ng/g |
| Dihydroxyphenyl phosphate | PVC plastics | Variable |
| Phenyl phosphate monoester | Human blood | Trace levels |
Biological Interactions
This compound exhibits endocrine-disrupting properties, interfering with enzyme activity (e.g., carboxylesterases) and cellular signaling. Its hydrophobic octyl chains facilitate membrane interactions, potentially altering metabolic pathways .
Structural Reactivity
The molecular structure (SMILES: CCCCCCCCOP(=O)(OCCCCCCCC)OC1=CC=CC=C1 ) influences reactivity:
-
Phosphate group : Electronegative oxygen atoms make the ester bonds prone to nucleophilic attack.
-
Octyl chains : Contribute to hydrophobicity, stabilizing the molecule in non-polar environments but enhancing bioaccumulation risks.
Comparison with Analogous Compounds
| Compound | Molecular Weight | Hydrolysis Stability | Typical Products |
|---|---|---|---|
| Triphenyl phosphate | 326.3 g/mol | Higher | Phenyl phosphate |
| Di-n-butyl phenyl phosphate | 398.5 g/mol | Moderate | Monoesters |
| This compound | 398.5 g/mol | Lower | Dihydroxy derivatives |
This compound’s longer alkyl chains reduce volatility but increase persistence in environmental matrices compared to shorter-chain analogs .
Eigenschaften
CAS-Nummer |
6161-81-5 |
|---|---|
Molekularformel |
C22H39O4P |
Molekulargewicht |
398.5 g/mol |
IUPAC-Name |
dioctyl phenyl phosphate |
InChI |
InChI=1S/C22H39O4P/c1-3-5-7-9-11-16-20-24-27(23,26-22-18-14-13-15-19-22)25-21-17-12-10-8-6-4-2/h13-15,18-19H,3-12,16-17,20-21H2,1-2H3 |
InChI-Schlüssel |
QHGRPTNUHWYCEN-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOP(=O)(OCCCCCCCC)OC1=CC=CC=C1 |
Kanonische SMILES |
CCCCCCCCOP(=O)(OCCCCCCCC)OC1=CC=CC=C1 |
Key on ui other cas no. |
6161-81-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















